Product packaging for 4-Bromo-3-(difluoromethyl)phenol(Cat. No.:CAS No. 1261513-55-6)

4-Bromo-3-(difluoromethyl)phenol

Cat. No.: B1380429
CAS No.: 1261513-55-6
M. Wt: 223.01 g/mol
InChI Key: OIIMOBHFWYLZBY-UHFFFAOYSA-N
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Description

The combination of these reaction pathways allows chemists to systematically vary the substituents at three different points on the molecule, providing a powerful platform for developing new bioactive compounds and understanding the structural requirements for their activity. princeton.edunih.gov


Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O B1380429 4-Bromo-3-(difluoromethyl)phenol CAS No. 1261513-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMOBHFWYLZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 4 Bromo 3 Difluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular and electronic structures.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the properties of molecules like 4-bromo-3-(difluoromethyl)phenol. This method is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry.

By using a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be theoretically determined. These calculations would reveal the precise spatial orientation of the bromine atom, the difluoromethyl group, and the hydroxyl group attached to the benzene (B151609) ring. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-O Bond Length~1.36 Å
C-H (difluoromethyl) Bond Length~1.10 Å
C-F Bond Length~1.37 Å
C-C-Br Bond Angle~120°
C-C-O Bond Angle~119°
O-C-C-C Dihedral Angle~0° or ~180° (for planarity)

Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be expected from DFT calculations on such a molecule, based on data for similar compounds.

For a more rigorous, albeit computationally intensive, analysis of the electronic structure, ab initio methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a higher level of theoretical accuracy compared to DFT for certain properties. These methods are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately describing the interactions between electrons. An ab initio approach would offer a benchmark for the results obtained from DFT and provide more precise values for properties like ionization potential and electron affinity.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation approaches can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for instance, can predict how the molecule behaves over time at a given temperature and pressure. This can be particularly useful for understanding its conformational flexibility, especially the rotation of the difluoromethyl and hydroxyl groups.

Simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By employing a suitable force field, which is a set of parameters describing the potential energy of the system, MD simulations can model processes like solvation and binding, providing a molecular-level understanding of its macroscopic properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic data can be calculated:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each predicted frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, C-Br bond, or C-F bonds, as well as bending modes of the aromatic ring. These predicted spectra can aid in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are crucial for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This allows for the calculation of the absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRν(O-H)~3600 cm⁻¹
IRν(C-F)~1100-1200 cm⁻¹
IRν(C-Br)~600-700 cm⁻¹
¹H NMRδ(OH)~5.0-6.0 ppm
¹H NMRδ(Ar-H)~6.8-7.5 ppm
¹³C NMRδ(C-Br)~110-120 ppm
¹³C NMRδ(C-O)~150-160 ppm
UV-Visλmax~270-290 nm

Note: The values in this table are hypothetical and represent typical spectroscopic data that would be expected from computational predictions for a molecule with this structure.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide a powerful means to analyze these properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the bromine atom, while the LUMO would likely be distributed over the aromatic ring and the electron-withdrawing difluoromethyl group.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 5.5 eV

Note: The values in this table are hypothetical and represent typical FMO energies that would be expected from DFT calculations on such a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Theoretical investigations into the electronic properties of this compound utilize Molecular Electrostatic Potential (MEP) mapping to predict its chemical reactivity. This computational technique provides a visual representation of the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP map is color-coded to illustrate these properties. Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. The aromatic ring itself will also exhibit negative potential, characteristic of a π-electron system. The difluoromethyl group, with its electron-withdrawing fluorine atoms, and the bromine atom are anticipated to create regions of less negative or even slightly positive potential on the adjacent parts of the molecule. The hydrogen atom of the hydroxyl group is expected to be a site of highly positive potential, making it a likely site for hydrogen bonding interactions.

Understanding the MEP map is crucial for predicting how this compound will interact with other molecules, such as receptors or enzymes, in a biological system. It provides insights into potential sites for intermolecular interactions like hydrogen bonding and electrophilic or nucleophilic reactions.

Region on this compound Expected Electrostatic Potential Predicted Reactivity
Oxygen atom of the hydroxyl groupHighly Negative (Red/Yellow)Prone to electrophilic attack; hydrogen bond acceptor
Hydrogen atom of the hydroxyl groupHighly Positive (Blue)Prone to nucleophilic attack; hydrogen bond donor
Aromatic ring (π-system)Negative (Yellow/Green)Susceptible to electrophilic aromatic substitution
Difluoromethyl group (CHF₂)Less Negative / Slightly PositiveElectron-withdrawing, influences ring reactivity
Bromine atomSlightly Negative / ElectronegativeInfluences ring reactivity and potential for halogen bonding

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the nature of the bonding within them. It provides a detailed picture of the Lewis-like chemical bonding structure, including lone pairs, and quantifies delocalization effects through the analysis of donor-acceptor interactions.

In the context of this compound, NBO analysis would be employed to understand the intramolecular interactions that contribute to its stability. The analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated, with higher E(2) values indicating stronger interactions.

Key interactions expected to be identified in this compound include:

Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of any potential intramolecular hydrogen bonds, for example, between the hydroxyl hydrogen and a fluorine atom of the difluoromethyl group, if sterically favorable.

Bonding Character: The analysis provides information on the hybridization of the atomic orbitals involved in bond formation, confirming the sp² character of the aromatic carbons and the nature of the C-Br, C-F, and C-O bonds.

The results of an NBO analysis for this compound would be presented in a table detailing the key donor-acceptor interactions and their corresponding stabilization energies.

Donor NBO Acceptor NBO Interaction Type Calculated Stabilization Energy (E(2)) (kcal/mol)
LP (O)π* (C-C) of ringLone Pair -> Anti-bonding πData not available in literature
LP (Br)π* (C-C) of ringLone Pair -> Anti-bonding πData not available in literature
σ (C-H)σ* (C-C)σ -> σ*Data not available in literature

(Note: Specific E(2) values are not available in the public literature and would require a dedicated computational study.)

Investigation of Tautomeric Equilibria and Conformational Landscapes

The study of tautomeric equilibria and conformational landscapes is essential for understanding the structural dynamics and reactivity of this compound.

Tautomeric Equilibria: Phenol derivatives can theoretically exist in equilibrium with their keto tautomers. In the case of this compound, this would involve the migration of the hydroxyl proton to one of the ring carbons, forming a cyclohexadienone. However, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol form due to the significant stability conferred by the aromatic system. Computational studies would quantify the energy difference between the phenol and potential keto tautomers. It is strongly predicted that the phenol form of this compound is significantly more stable, and thus the predominant species under normal conditions.

Conformational Landscapes: The conformational flexibility of this compound primarily revolves around the orientation of the hydroxyl (-OH) and difluoromethyl (-CHF₂) groups relative to the benzene ring.

Hydroxyl Group Orientation: The hydrogen of the hydroxyl group can be oriented syn or anti with respect to the adjacent difluoromethyl group. Computational analysis of the potential energy surface would reveal the relative energies of these conformers and the energy barrier to rotation around the C-O bond.

Difluoromethyl Group Rotation: Similarly, the C-C bond connecting the difluoromethyl group to the ring allows for rotation. The analysis would identify the most stable rotational conformers (rotamers) by minimizing steric hindrance between the fluorine and hydrogen atoms of the -CHF₂ group and the adjacent hydroxyl group and ring hydrogen.

The results of these investigations are typically presented as a potential energy surface scan, showing the energy of the molecule as a function of specific dihedral angles. The lowest energy points on this surface correspond to the most stable conformers.

Conformer/Tautomer Relative Energy (kcal/mol) Predicted Population (%)
Phenol Tautomer (most stable conformer)0 (Reference)>99.9%
Keto TautomerData not available in literature<0.1%

(Note: Specific energy values are not available in the public literature and would require a dedicated computational study.)

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry provides a powerful avenue for the prediction of the Nonlinear Optical (NLO) properties of molecules like this compound. NLO materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, such as that from a laser.

The key parameters calculated to evaluate NLO properties are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Dipole Moment (μ): A measure of the asymmetry of the charge distribution in the molecule. A large dipole moment is often a prerequisite for significant NLO activity.

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. A high β value suggests that the material may be effective for applications like second-harmonic generation.

For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (difluoromethyl, bromo) groups on the π-conjugated benzene ring creates an intramolecular charge transfer system, which is a key feature for NLO activity. Computational methods, such as Density Functional Theory (DFT), would be used to calculate the values of μ, α, and β. These calculated values would then be compared to known NLO materials (like urea (B33335) or KDP) to assess the potential of this compound as an NLO candidate.

NLO Property Symbol Calculated Value (a.u.) Significance
Dipole MomentμData not available in literatureIndicates charge asymmetry
Mean PolarizabilityαData not available in literatureMeasures molecular deformability in an electric field
First-Order HyperpolarizabilityβData not available in literaturePredicts second-order NLO response

(Note: Specific calculated values for NLO properties are not available in the public literature and would require a dedicated computational study.)

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Difluoromethyl Phenol

Mechanistic Studies of Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a primary site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) on aryl halides like 4-bromo-3-(difluoromethyl)phenol is a plausible, albeit challenging, reaction pathway. The generally accepted mechanism for SNAr involves a two-step process: the initial attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orglibretexts.org The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the difluoromethyl group at the meta position relative to the bromine atom exerts an electron-withdrawing effect, which can facilitate nucleophilic attack. However, its activating effect is less pronounced compared to strongly electron-withdrawing groups like nitro groups in the ortho or para positions. The hydroxyl group, being an electron-donating group, can be deprotonated under basic conditions to form a phenoxide, which further complicates the reactivity by increasing the electron density of the ring and potentially deactivating it towards nucleophilic attack.

Recent studies have shown that the mechanism of SNAr can exist on a continuum between a stepwise process and a concerted one, where the stability of the Meisenheimer intermediate plays a key role. nih.gov For less activated systems, a concerted mechanism where bond formation and bond breaking occur in a single transition state might be operative. The nature of the nucleophile and the reaction conditions, including the choice of base and solvent, are critical in determining the operative mechanism and the feasibility of the substitution. nih.govresearchgate.net

Cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted carbon of this compound, offering a more versatile and widely applied strategy for its derivatization compared to nucleophilic substitution.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. orgsyn.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. researchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. orgsyn.orgprinceton.edu

For this compound, the Suzuki-Miyaura coupling provides an efficient route to synthesize biaryl structures. The electronic and steric properties of the substituents on both the aryl bromide and the boronic acid, as well as the choice of catalyst, ligand, and base, can influence the reaction's efficiency. rsc.orgnih.gov The difluoromethyl group's electron-withdrawing nature can enhance the rate of oxidative addition, the typically rate-determining step.

Ullmann Coupling:

The Ullmann coupling, a copper-catalyzed reaction, is another important method for forming carbon-carbon or carbon-heteroatom bonds. The "classic" Ullmann reaction involves the coupling of two aryl halides to form a biaryl. nih.gov A more common variant, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile, such as a phenol (B47542), to form a diaryl ether. nih.govmdpi.com

The mechanism of the Ullmann reaction is complex and still under investigation, with several pathways proposed, including those involving oxidative addition to a Cu(I) species. nih.gov Recent studies suggest that for the O-arylation of phenols, a halogen atom transfer mechanism may be favored. nih.gov In this pathway, an initial halogen atom transfer from the aryl bromide to a Cu(I)-aryloxide complex occurs, forming a Cu(II) species and a phenyl radical. Subsequent rapid attack of the phenyl radical on the aryloxide ligand yields the diaryl ether. nih.gov The reaction is sensitive to the nature of the ligand, base, and solvent. researchgate.netnih.gov For instance, the use of CuO nanoparticles has been shown to catalyze the Ullmann coupling of aryl halides with phenols under ligand-free conditions. researchgate.net

The reactivity in Ullmann couplings follows the general trend of I > Br > Cl for the aryl halide. researchgate.net Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally enhance the reaction rate. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Ullmann Coupling Reactions for Derivatization of this compound

Feature Suzuki-Miyaura Coupling Ullmann Coupling
Catalyst Palladium-based Copper-based
Coupling Partner Organoboron compounds (e.g., boronic acids) Aryl halides, phenols, amines, etc.
Bond Formed C-C C-C, C-O, C-N, C-S
General Mechanism Oxidative addition, transmetalation, reductive elimination Complex, may involve oxidative addition or halogen atom transfer
Key Influencing Factors Ligand, base, solvent, electronic/steric effects of substrates Ligand, base, solvent, nature of nucleophile and halide

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, allowing for the formation of ethers and esters, as well as participating in oxidation reactions.

Etherification:

The hydroxyl group of this compound can be readily converted into an ether. One common method is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base to form the corresponding phenoxide, followed by nucleophilic attack on an alkyl halide.

A particularly relevant etherification is difluoromethylation, which introduces a difluoromethoxy group (-OCF₂H). This moiety is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. libretexts.orgsci-hub.se The difluoromethylation of phenols can be achieved using various reagents, such as S-(difluoromethyl)sulfonium salts, which act as difluorocarbene precursors. sci-hub.seacs.org The reaction typically proceeds by deprotonation of the phenol with a base, followed by the reaction of the resulting phenoxide with the difluorocarbene. Another approach involves the use of sodium chlorodifluoroacetate, a bench-stable and relatively non-toxic difluorocarbene source. orgsyn.org

Esterification:

Esterification of the phenolic hydroxyl group can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a more facile route to the corresponding ester.

Phenols can be oxidized to various products, including quinones. The susceptibility of this compound to oxidation will be influenced by the steric and electronic environment of the hydroxyl group. The presence of the bulky bromine atom and the difluoromethyl group in the ortho and meta positions, respectively, can be considered as providing some steric hindrance. rasayanjournal.co.in

The oxidation of hindered phenols often proceeds via a free radical mechanism. rasayanjournal.co.in Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate), which can oxidize phenols to quinones. Other reagents like chromic acid, silver oxide, and ceric ammonium (B1175870) nitrate (B79036) can also be employed. The specific products formed will depend on the oxidant used and the reaction conditions. In some cases, oxidative coupling can lead to the formation of dimers or polymers. youtube.com

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while generally stable, can participate in specific chemical transformations. Its ability to act as a weak hydrogen bond donor is a key physical property influencing its interactions in biological systems. snmjournals.orgrsc.org

Recent research has demonstrated that the C-H bond in the difluoromethyl group can be activated. Deprotonation of Ar-CF₂H compounds with a strong base can generate a nucleophilic Ar-CF₂⁻ species. libretexts.org This nucleophile can then react with various electrophiles, enabling the construction of new carbon-carbon bonds at the difluoromethylene position. This approach opens up new avenues for the derivatization of molecules containing a difluoromethyl group.

Furthermore, the difluoromethyl group can be introduced into aromatic rings via various methods, including radical difluoromethylation. snmjournals.orgrsc.org While this is more relevant to the synthesis of the starting material, it highlights the ongoing development of reactions involving this functional group. Transformations of the CF₂H group itself on a pre-existing aromatic scaffold like this compound are less common but represent an area of potential synthetic exploration. For instance, radical-based processes could potentially lead to further functionalization at the difluorinated carbon. sioc.ac.cn

Table 2: Summary of Reactivity at Different Sites of this compound

Reactive Site Types of Reactions Key Reagents/Conditions Potential Products
Bromine Moiety Nucleophilic Aromatic Substitution Strong nucleophiles, activating conditions Substitution products
Suzuki-Miyaura Coupling Pd catalyst, boronic acid, base Biaryls
Ullmann Coupling Cu catalyst, phenol/amine/etc., base Diaryl ethers, arylamines, etc.
Phenolic Hydroxyl Group Etherification Alkyl halide, base; Difluoromethylating agents Ethers, difluoromethyl ethers
Esterification Carboxylic acid/anhydride/chloride, catalyst Esters
Oxidation Oxidizing agents (e.g., Fremy's salt) Quinones, coupling products
Difluoromethyl Group C-H Activation/Deprotonation Strong base Nucleophilic Ar-CF₂⁻ species for further reaction

Stability and Reactivity of the CF₂H Group

The difluoromethyl (CF₂H) group is a key structural motif that significantly influences the properties of this compound. Its stability and reactivity are governed by the unique electronic effects of the two fluorine atoms.

Studies have quantified the hydrogen bond acidity of the CF₂H group, revealing that compounds with this group are better hydrogen-bond donors than their simple methylated counterparts. rsc.org The hydrogen bond donating capacity of an ArOCF₂H group is comparable to that of thiophenol or aniline. rsc.org This property is crucial in medicinal chemistry for designing molecules that can interact with biological targets like enzymes and receptors. researchgate.netsci-hub.se

While stable, the CF₂H group is not inert. Its reactivity is often harnessed in synthetic chemistry. For instance, the generation of difluorocarbene (:CF₂) intermediates, which are moderately electrophilic species, is a common pathway for synthesizing difluoromethyl ethers from phenols. researchgate.netorgsyn.org The stability and electrophilicity of difluorocarbene are attributed to a "push-pull" effect where fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital while also donating electron density from their lone pairs into the carbene's empty p orbital. orgsyn.org

Potential for Further Fluorination or Defluorination

The difluoromethyl group on the phenol ring possesses the potential for further chemical transformation through either the addition of more fluorine atoms (fluorination) or the removal of existing ones (defluorination).

Further Fluorination: Transforming an aryl-CF₂H group into an aryl-CF₃ group is a challenging but feasible process. It typically requires potent electrophilic fluorinating reagents. Reagents like Selectfluor® can be used for such C-H fluorinations, often involving metal catalysis or photoredox conditions to activate the otherwise stable C-H bond of the difluoromethyl group. researchgate.net The conversion of difluoro enol silyl (B83357) ethers to trifluoromethylated compounds using reagents like the Togni reagent also demonstrates a pathway for difluoro- to trifluoro-methylation on related structures. acs.org

Defluorination: The removal of fluorine atoms from a CF₂H group is also a significant area of research. Electrochemical methods have been developed for the hydrodefluorination of trifluoromethylarenes (Ar-CF₃) to produce difluoromethylarenes (Ar-CF₂H) and even monofluoromethylarenes (Ar-CFH₂). researchgate.netchinesechemsoc.org These reactions often proceed via deep reduction at a nickel cathode. researchgate.netchinesechemsoc.org Such controlled defluorination strategies are valuable for creating a diverse range of fluorinated molecules from a common precursor. researchgate.net While the C-F bond is strong, defluorinative functionalization reactions that convert trifluoromethyl groups into difluoromethyl motifs are considered an efficient synthetic strategy. researchgate.net In metabolic contexts, the CHF₂ group appears to be relatively resistant to oxidative dehalogenation compared to other halogenated alkyl groups.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the three existing substituents: the hydroxyl (-OH), bromo (-Br), and difluoromethyl (-CF₂H) groups.

The outcome of an EAS reaction is determined by which group's directing influence is dominant. The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate an electron pair into the ring via resonance. nih.govyoutube.com The bromine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the reaction intermediate. libretexts.org The difluoromethyl group, much like the trifluoromethyl group, is strongly electron-withdrawing and acts as a deactivating, meta-directing group. researchgate.netmdpi.com

In a scenario with competing substituents, the most powerful activating group typically controls the position of substitution. In this case, the hydroxyl group's activating and ortho-, para-directing effect is dominant.

Predicted Regioselectivity for this compound:

-OH group directs to: C2 and C6 (ortho positions). The para position (C4) is already substituted with bromine.

-Br group directs to: C3 and C5 (ortho and para positions relative to Br). C3 is occupied, and C5 is the same as the meta position relative to -OH.

-CF₂H group directs to: C5 (meta position).

Given the superior activating power of the -OH group, electrophilic attack will be directed to its ortho positions, C2 and C6. Of these two, the C6 position is sterically more accessible. The C2 position is heavily hindered, being flanked by both the bromo and difluoromethyl groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur predominantly at the C6 position. This makes the compound a useful scaffold for creating specifically substituted derivatives. nih.govrsc.org

Synthesis of Novel Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

This compound is a valuable building block for synthesizing novel derivatives, particularly for structure-activity relationship (SAR) studies in medicinal and agrochemical research. innospk.com SAR studies systematically modify a lead compound's structure to understand how these changes affect its biological activity, aiming to optimize efficacy and reduce side effects. nih.gov The three distinct functional groups on this molecule offer multiple handles for chemical modification.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Bromo 3 Difluoromethyl Phenol

Hyphenated Techniques for Enhanced Characterization

To obtain a more complete picture of the compound's structure and its context within a sample, multiple analytical techniques can be combined or "hyphenated."

The hyphenation of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art analytical platform for the unambiguous identification of compounds in complex mixtures.

In this setup, the sample is first separated by HPLC. Individual fractions corresponding to peaks of interest can be automatically directed to an SPE cartridge, which traps and concentrates the analyte while diverting the HPLC mobile phase to waste. The concentrated analyte is then eluted from the SPE cartridge with a suitable deuterated solvent and transferred directly into an NMR spectrometer for structural elucidation. Given the presence of fluorine, ¹⁹F NMR would be particularly valuable, as the chemical shift of the difluoromethyl group is highly sensitive to its electronic environment. nih.gov

Simultaneously, a portion of the eluent from the HPLC can be directed to a TOF-MS. TOF-MS provides high-resolution and high-mass-accuracy data, enabling the determination of the elemental formula of the parent ion and its fragments. This combination of chromatographic separation, online concentration, definitive structural information from NMR, and accurate mass measurement from TOF-MS provides an unparalleled level of characterization. While direct application of this full hyphenation to 4-Bromo-3-(difluoromethyl)phenol is not widely documented, the principles of the individual techniques are well-established for phenolic and fluorinated compounds. nih.govnih.gov

Application of Analytical Methods in Reaction Monitoring and Purity Assessment

The analytical methods described above are critical in the practical synthesis and quality control of this compound.

Reaction Monitoring: During the synthesis of this compound, chromatographic techniques like HPLC and GC are indispensable for monitoring the reaction's progress. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed. By tracking the decrease in the peak areas of the starting materials and the increase in the peak area of the this compound product, chemists can determine the optimal reaction time and conditions, ensuring maximum yield and minimizing byproduct formation.

Purity Assessment: After synthesis and initial purification, the purity of the final product must be rigorously assessed. HPLC with UV or PDA detection is a standard method for determining the purity, often expressed as a percentage of the main peak area relative to the total peak area. For a more detailed analysis, LC-MS/MS or GC-MS can be used to identify and quantify any residual impurities. For instance, in the synthesis of a similar compound, 3-trifluoromethyl-4-bromophenol, mass spectrometry confirmed the product with an m/z of 241 (M-1)⁻. chemicalbook.com This level of analysis is essential to meet the high-purity requirements (e.g., >98%) for its use as an intermediate in further chemical syntheses. innospk.com

Table 2: Summary of Analytical Techniques

Technique Principle Application for this compound Key Findings/Parameters
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry. Highly sensitive and selective quantification and identification in complex matrices. Provides m/z values for parent and fragment ions, enabling structural confirmation. nih.govuni.lu
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry. Analysis after derivatization to increase volatility. Identification based on retention time and mass spectrum. Derivatization (e.g., with MTBSTFA) is often necessary. The mass spectrum provides a unique fragmentation pattern for identification. epa.govresearchgate.net

| HPLC-UV/PDA | Separation by liquid chromatography, detection by UV-Vis absorbance. | Robust quantification and purity assessment of the bulk material. | Quantification is based on peak area relative to a standard. Purity is assessed by the relative area of the main peak. nih.govbldpharm.com |

Role of 4 Bromo 3 Difluoromethyl Phenol As a Synthetic Intermediate in Research

Building Block for Complex Organic Molecules

The strategic placement of the bromo and trifluoromethyl substituents on the phenol (B47542) ring makes 4-Bromo-3-(trifluoromethyl)phenol (B1289219) a sought-after starting material for the construction of intricate organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is often a desired feature in biologically active compounds.

Researchers have utilized 4-Bromo-3-(trifluoromethyl)phenol in the synthesis of a variety of complex heterocyclic structures. For instance, it is a key precursor in the preparation of substituted imidazopyrazines and imidazotriazines. These classes of compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors for the treatment of proliferative diseases like cancer. The synthesis often involves a multi-step sequence where the phenol is first converted to an amine, which then undergoes cyclization reactions to form the desired heterocyclic core.

Intermediate in the Research and Development of Agrochemicals

The agrochemical industry relies heavily on innovative synthetic chemistry to develop new and effective fungicides, herbicides, and insecticides. 4-Bromo-3-(trifluoromethyl)phenol has emerged as a key intermediate in the discovery and development of novel agrochemicals. The trifluoromethyl group is a common feature in modern pesticides, often imparting enhanced efficacy and stability.

Patents filed by major agrochemical companies describe the use of 4-Bromo-3-(trifluoromethyl)phenol in the synthesis of novel fungicidal compounds. For example, it is a starting material for a series of substituted 1-{2-[2-halo-4-(4-halogen-phenoxy)-phenyl]-2-alkoxy-3-methyl-butyl}-1H- sigmaaldrich.comgoogle.compitt.edutriazole compounds. google.com The synthesis involves the etherification of the phenolic hydroxyl group, followed by further functionalization, demonstrating the compound's utility in creating complex molecules with potential fungicidal activity.

Precursor for Advanced Materials Research (e.g., coatings, polymers)

While the primary application of 4-Bromo-3-(trifluoromethyl)phenol is in the life sciences sector, its potential as a precursor for advanced materials is an area of emerging interest. The presence of the trifluoromethyl group can impart desirable properties to polymers and coatings, such as hydrophobicity, thermal stability, and chemical resistance.

Currently, specific examples of the use of 4-Bromo-3-(trifluoromethyl)phenol in the synthesis of commercial coatings or polymers are not widely documented in publicly available scientific literature. However, its structural motifs suggest potential applications. As a functionalized phenol, it could theoretically be used as a monomer in the production of specialty polymers like polycarbonates or polyesters. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for grafting onto other polymer backbones. Further research is required to fully explore the potential of this compound in materials science.

Future Research Directions and Emerging Opportunities for 4 Bromo 3 Difluoromethyl Phenol

The continued exploration of 4-bromo-3-(difluoromethyl)phenol, a halogenated and fluorinated phenol (B47542) derivative, presents numerous opportunities for innovation in synthetic chemistry, materials science, and pharmaceutical development. The unique electronic properties conferred by the bromine atom and the difluoromethyl group make it a valuable scaffold for creating novel molecules. Future research is poised to unlock its full potential through the development of advanced synthetic methodologies, the integration of cutting-edge computational tools, and a deeper understanding of its chemical reactivity.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(difluoromethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and difluoromethylation of a phenol precursor. For bromination, electrophilic aromatic substitution (EAS) with Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Difluoromethylation can be achieved via radical pathways or using reagents like CH₂F₂ under catalytic conditions.
  • Key Variables : Temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of Br₂ to substrate. Lower yields (<50%) are often observed due to steric hindrance from the bulky difluoromethyl group, which reduces regioselectivity .
  • Optimization : Use of Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for late-stage functionalization may improve efficiency, as seen in analogous bromophenol derivatives .

Q. How should researchers characterize this compound, and what spectral signatures are critical?

  • Methodological Answer :
  • NMR : In 1^1H NMR, the phenolic -OH proton appears as a singlet (~5 ppm) that disappears upon D₂O exchange. The difluoromethyl (-CF₂H) group shows a triplet (δ ~6.0 ppm, 2JHF^2J_{HF} ≈ 55 Hz). 13^{13}C NMR will display a CF₂ carbon at ~110–115 ppm (quartet due to 1JCF^1J_{CF}).
  • MS : ESI-MS typically shows [M-H]⁻ at m/z 222.97 (calculated for C₇H₄BrF₂O).
  • IR : A broad O-H stretch (~3200 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution. The electron-withdrawing -CF₂H and -Br groups activate the ring toward nucleophilic attack, but steric effects may dominate.
  • HOMO-LUMO Analysis : The energy gap (e.g., 4.46 eV in analogous bromophenols) predicts electrophilicity. Lower LUMO energies correlate with higher reactivity toward nucleophiles like amines or thiols .
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on reaction kinetics using tools like GROMACS .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated phenols?

  • Methodological Answer :
  • Data Triangulation : Compare enzyme inhibition assays (e.g., tyrosinase or cytochrome P450) under standardized conditions (pH, temperature). For example, conflicting IC₅₀ values may arise from differences in assay protocols (e.g., substrate concentration or detection methods).
  • Meta-Analysis : Use databases like PubChem BioAssay to aggregate results. For this compound, cross-reference toxicity data with structurally similar compounds (e.g., 4-Bromo-2,6-difluorophenol) to identify trends .
  • Mechanistic Studies : Probe reactive oxygen species (ROS) generation via fluorescence assays to clarify conflicting cytotoxicity reports .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., -OMe or -Ac) to steer electrophilic substitution to the para position relative to -Br.
  • Catalytic Systems : Pd/ligand systems (e.g., XPhos) enhance selectivity in cross-coupling reactions. For example, Miyaura borylation at the bromine site proceeds efficiently (>80% yield) with Pd(dba)₂ and SPhos .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr pathways, while nonpolar solvents (e.g., toluene) may promote radical mechanisms for C-F bond activation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the environmental toxicity of this compound?

  • Methodological Answer :
  • Model Organisms : Use Daphnia magna (EC₅₀) or zebrafish embryos (LC₅₀) for acute toxicity. Include positive controls (e.g., 4-nitrophenol) to validate assay sensitivity.
  • Concentration Range : Test 0.1–100 μM in triplicate, with logarithmic spacing. Monitor endpoints like mortality, motility, or oxidative stress biomarkers (e.g., glutathione levels).
  • Statistical Analysis : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism. Report 95% confidence intervals for EC₅₀ values .

Q. What chromatographic methods are optimal for separating this compound from byproducts in reaction mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 20 min. Retention time ~12–14 min (UV detection at 254 nm).
  • GC-MS : Derivatize the phenolic -OH with BSTFA to improve volatility. Use a DB-5ms column (30 m × 0.25 mm) with He carrier gas. Monitor for m/z 223 (M⁺-TMS) .

Advanced Mechanistic Probes

Q. How does the difluoromethyl group influence the acid dissociation constant (pKa) of this compound compared to non-fluorinated analogs?

  • Methodological Answer :
  • Experimental Determination : Perform potentiometric titration in 50% aqueous ethanol. The -CF₂H group’s electron-withdrawing effect lowers the pKa (expected ~8.2 vs. ~9.5 for 4-Bromo-3-methylphenol).
  • Computational Validation : Calculate pKa via COSMO-RS (e.g., using ADF software). The -CF₂H group increases acidity by stabilizing the deprotonated form through inductive effects .

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